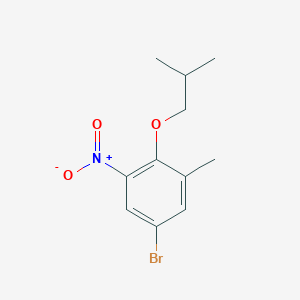![molecular formula C15H17NO3 B1374850 Ethyl 4-Oxo-1,2,3,4,5,6-Hexahydro-1,5-Methanobenzo[D]Azocine-5-Carboxylate CAS No. 1250999-42-8](/img/structure/B1374850.png)
Ethyl 4-Oxo-1,2,3,4,5,6-Hexahydro-1,5-Methanobenzo[D]Azocine-5-Carboxylate
Descripción general
Descripción
Ethyl 4-Oxo-1,2,3,4,5,6-Hexahydro-1,5-Methanobenzo[D]Azocine-5-Carboxylate (EHMC) is a synthetic compound that has been studied extensively in scientific research. EHMC is a heterocyclic compound composed of a six-membered ring with one nitrogen atom and two oxygen atoms. It has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
Ethyl 4-Oxo-1,2,3,4,5,6-Hexahydro-1,5-Methanobenzo[D]Azocine-5-Carboxylate and its derivatives have been explored in various chemical syntheses and reactions. Notable studies include:
- The compound was used in the synthesis of (±)-coronafacic acid through a series of reactions including Wessely oxidation and Diels–Alder reaction (Yates et al., 1993).
- It served as a precursor in the photocyclization process, leading to the isolation and structural characterization of photodimers (Pinkerton et al., 1997).
- The compound was involved in a base-promoted cascade transformation into a novel tricyclic bis-diazepinone, demonstrating its versatility in chemical transformations (Shutalev et al., 2008).
Crystal and Molecular Structure Studies
Studies on the crystal and molecular structures of derivatives of this compound have provided insights into their chemical properties and potential applications:
- Investigations into the crystal and molecular structures of specific derivatives were conducted, revealing details about their stability and potential for biological activities (Kaur et al., 2012).
Photolysis and Cycloaddition Reactions
The compound's behavior in photolysis and cycloaddition reactions has been a subject of research, highlighting its reactivity and potential for creating complex molecular structures:
- Ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, a derivative, underwent photolysis in various alcohols and amines, showcasing two competing photolytic pathways (Ang & Prager, 1992).
- Another study involved ultrasonic synthesis and molecular structure analysis of 1,3-dipolar cycloaddition reactions of related compounds, expanding the understanding of its chemical behavior (Aboelnaga et al., 2016).
Mecanismo De Acción
Target of Action
It’s worth noting that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Compounds with similar structures have been shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells .
Result of Action
Compounds with similar structures have been shown to exhibit promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Propiedades
IUPAC Name |
ethyl 10-oxo-11-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-2-19-14(18)15-7-10-5-3-4-6-12(10)11(8-15)9-16-13(15)17/h3-6,11H,2,7-9H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJSVBDOUBJTDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC(CNC1=O)C3=CC=CC=C3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-Butyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B1374769.png)



![4-[3-(Benzyloxy)phenyl]-2-fluorobenzonitrile](/img/structure/B1374780.png)






